Studies in male rats have demonstrated Orteronel's ability to specifically inhibit 17,20-lyase. This enzyme converts cholesterol into androgen precursors. By blocking this conversion, Orteronel reduces the overall production of androgens within the body.
Prostate cancer is one of the primary areas of research for Orteronel. Prostate cancer cells often depend on androgens for their growth and survival. Research suggests that Orteronel may be effective in treating castration-resistant prostate cancer (CRPC), a stage where the cancer progresses despite reducing testosterone levels through surgical or medical castration [].
Clinical trials have investigated the efficacy of Orteronel, both alone and in combination with other therapies, for treating CRPC. These studies continue to explore Orteronel's potential role in prostate cancer management [].
Orteronel is a nonsteroidal CYP17A1 inhibitor developed by Takeda Pharmaceutical Company and Millennium Pharmaceuticals for treating prostate cancer []. It aimed to suppress androgen production, a key factor in prostate cancer growth []. Although development was discontinued due to a lack of efficacy in improving overall survival rates, Orteronel's mechanism of action provides valuable insights for future cancer treatment strategies [].
Orteronel possesses a unique molecular structure with a naphthalene core linked to a pyrroloimidazole moiety through a carboxamide group []. This structure grants Orteronel its inhibitory properties towards CYP17A1, a crucial enzyme in androgen biosynthesis []. Notably, compared to other CYP17 inhibitors like abiraterone acetate, Orteronel exhibits greater specificity for the 17,20-lyase activity of CYP17A1, potentially reducing side effects [].
Specific details regarding Orteronel's synthesis are not publicly available due to potential proprietary information. However, its mechanism of action sheds light on relevant chemical reactions. Orteronel binds to the CYP17A1 enzyme, inhibiting its ability to convert pregnenolone and progesterone into androgens like DHEA and androstenedione []. This reaction can be simplified as:
Pregnenolone/Progesterone + CYP17A1 -> DHEA/Androstenedione (Inhibited by Orteronel)
By inhibiting this reaction, Orteronel reduces circulating androgen levels, potentially limiting prostate cancer cell proliferation [].
Data on Orteronel's specific physical and chemical properties like melting point, boiling point, and solubility is limited due to its discontinued development.
Orteronel functions through a series of chemical interactions with CYP17A1. The binding of orteronel to CYP17A1 leads to the inhibition of its enzymatic activities:
Orteronel exhibits potent biological activity as an androgen biosynthesis inhibitor. Preclinical studies have demonstrated that it effectively suppresses androgen levels in various models:
The synthesis of orteronel involves several steps that typically include:
Specific synthetic routes may vary based on the desired yield and purity but generally follow established organic synthesis protocols for complex heterocyclic compounds .
Orteronel was primarily investigated for its application in treating prostate cancer due to its ability to inhibit androgen synthesis. Although clinical development was terminated, it provided valuable insights into hormonal therapies for cancer treatment. Its specificity for CYP17A1 makes it a candidate for further research into other androgen-dependent conditions such as polycystic ovary syndrome or certain types of breast cancer .
Interaction studies have focused on orteronel's binding characteristics with various enzymes:
Orteronel shares structural similarities and functional roles with various other compounds that inhibit androgen biosynthesis. Here are some notable examples:
Compound Name | Mechanism | Selectivity | Clinical Status |
---|---|---|---|
Abiraterone Acetate | Inhibits CYP17A1 | Less selective; affects both 17α-hydroxylase and 17,20-lyase activities | Approved for prostate cancer |
Seviteronel | Inhibits CYP17A1 | Similar specificity to orteronel; also targets 17,20-lyase activity | Investigational |
Ketoconazole | Inhibits multiple steroidogenic enzymes | Broad-spectrum inhibition | Approved for Cushing's syndrome |
Orteronel's uniqueness lies in its high selectivity for the 17,20-lyase activity compared to other compounds like abiraterone acetate. This selectivity may lead to reduced side effects associated with broader inhibition of steroidogenesis while providing effective androgen suppression .
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